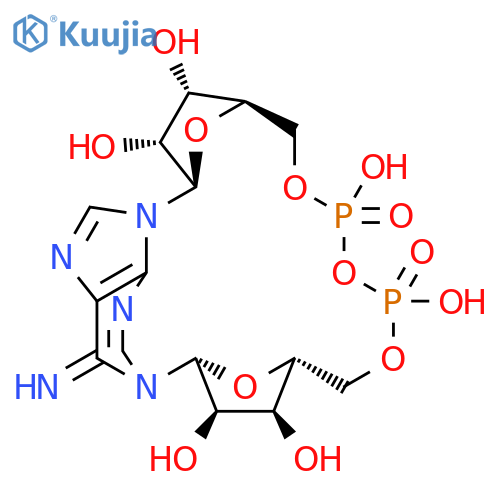Cas no 119340-53-3 (Cyclic ADP-ribose)

Cyclic ADP-ribose structure
商品名:Cyclic ADP-ribose
Cyclic ADP-ribose 化学的及び物理的性質
名前と識別子
-
- Adenosine5'-(trihydrogen diphosphate), 1-b-D-ribofuranosyl-, intramol. P',5''-ester
- cADPR
- CYCLIC ADENOSINE DIPHOSPHATE RIBOSE ( CADPR )
- adenosine 5'-cyclic-diphosphoribose
- cADP-Ribose
- cyclic adenosine 5'-diphosphate ribose
- cyclic adenosine 5'-diphosphoribose
- Cyclic Adenosine Diphosphate Ribose
- cyclic ADP-D-ribose
- Cyclic ADPR
- E-NAD
- Enzyme-activated NAD
- ADP-cyclo[N1:1′′]-ribose
- CyclicADP-ribose
- cAPD ribose
- C13050
- CADPR SODIUM SALT
- cADP-Ribose (cADPR)
- ADP-CYCLO-[N1:1'']-RIBOSE
- CYCLIC ADENOSINE DIPHOSPHATE-RIBOSE
- CYCLIC ADP-RIBOSE
- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), N-.ALPHA.-D-RIBOFURANOSYL-, INTRAMOL. 5'-5'-ESTER
- (2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8lambda5,10lambda5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol
- Cyclic ADP Ribose
- Cyclic ADP-?ribose
- CHEBI:31445
- (2R,3R,4S,5R,8S,10R,13R,14S,15R,16R,24E)-24-imino-7,9,11,25,26-pentaoxa-1,17,19,22-tetraaza-8,10-diphosphapentacyclo[18.3.1.1~2,5~.1~13,16~.0~17,21~]hexacosa-18,20,22-triene-3,4,8,10,14,15-hexol 8,10-dioxide (non-preferred name)
- Q2467043
- (2R,3R,4S,5R,13R,14S,15R,16R)-3,4,8,10,14,15-hexahydroxy-24-imino-7,9,11,25,26-pentaoxa-1,17,19,22-tetraaza-8$l^{5},10$l^{5}-diphosphapentacyclo[18.3.1.1^{2,5}.1^{13,16}.0^{17,21}]hexacosa-18,20,22-triene-8,10-dione
- UNII-Q780BR06V8
- BQOHYSXSASDCEA-KEOHHSTQSA-N
- J-004109
- CS-0119339
- HY-N7395
- cADP-Ribose (cADPR) Ammonium Salt (~90%)
- GTPL2445
- Q780BR06V8
- DTXSID50896995
- AKOS040744206
- 119340-53-3
- Q27459000
- Cyclic adenosine 5'-diphosphate ribose ammonium salt
- Adenosine 5'-(trihydrogen diphosphate), N-alpha-D-ribofuranosyl-, intramol. 5'-5'-ester
- SCHEMBL21437128
- Adenosine Diphosphate Ribose, Cyclic
- ADPribose, Cyclic
- E5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol
- E5,10
- Adenosine 5'-(trihydrogen diphosphate), 1-.beta.-D-ribofuranosyl-, intramol. P',5''-ester
- Adenosine 5'-(trihydrogen diphosphate), 1-beta-D-ribofuranosyl-, intramol. P',5''-ester
- (2R,3R,4S,5R,13R,14S,15R,16R)-3,4,8,10,14,15-hexahydroxy-24-imino-7,9,11,25,26-pentaoxa-1,17,19,22-tetraaza-8$l^(5),10$l^(5)-diphosphapentacyclo(18.3.1.1^(2,5).1^(13,16).0^(17,21))hexacosa-18,20,22-triene-8,10-dione
- cADP Ribose
- DTXCID601326433
- cADP-Ribose Ammonium Salt; (cADPR) Ammonium Salt
- ADP-Ribose, Cyclic
- (2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8
- Cyclic ADPribose
- (2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8lambda5,10lambda5-diphosphapentacyclo(18.3.1.12,5.113,16.017,21)hexacosa-18,20,22-triene-3,4,14,15-tetrol
- DA-52210
- Cyclic ADP-ribose
-
- インチ: 1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/b16-12-/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1
- InChIKey: BQOHYSXSASDCEA-KEOHHSTQSA-N
- ほほえんだ: OP1(OC[C@H]2O[C@H]([C@@H]([C@@H]2O)O)N2C=NC3=C(C2=N)N=CN3[C@@H]2O[C@@H]([C@H]([C@H]2O)O)COP(O)(=O)O1)=O
計算された属性
- せいみつぶんしりょう: 541.06100
- どういたいしつりょう: 541.06110974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 16
- 重原子数: 35
- 回転可能化学結合数: 0
- 複雑さ: 989
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -5.7
- トポロジー分子極性表面積: 259Ų
じっけんとくせい
- 色と性状: 未確定
- PSA: 276.92000
- LogP: -2.29370
- ようかいせい: 未確定
Cyclic ADP-ribose セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:−20°C
- セキュリティ用語:S26-36
Cyclic ADP-ribose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | A291805-500g |
Cyclic ADP-ribose |
119340-53-3 | 500g |
¥2040.00 | 2023-09-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-201512-500 µg |
cADP-Ribose (cADPR), |
119340-53-3 | ≥90% | 500µg |
¥2,256.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-500781-100µg |
cADP-ribose ammonium salt, |
119340-53-3 | 100µg |
¥903.00 | 2023-09-05 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | C7344-0.5mg |
Cyclic ADP-ribose |
119340-53-3 | ≥90%(HPLC) | 0.5mg |
¥3283.37 | 2023-09-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-500781-100 µg |
cADP-ribose ammonium salt, |
119340-53-3 | 100µg |
¥903.00 | 2023-07-11 | ||
| ChemScence | CS-0119339-500ug |
Cyclic ADP-\u200bribose |
119340-53-3 | ≥96.0% | 500ug |
$1050.0 | 2022-04-28 | |
| MedChemExpress | HY-N7395-500μg |
Cyclic ADP-ribose |
119340-53-3 | ≥96.0% | 500μg |
¥10500 | 2023-08-31 | |
| AN HUI ZE SHENG Technology Co., Ltd. | A291805-1000g |
Cyclic ADP-ribose |
119340-53-3 | 1000g |
¥3240.00 | 2023-09-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-201512-500µg |
cADP-Ribose (cADPR), |
119340-53-3 | ≥90% | 500µg |
¥2256.00 | 2023-09-05 |
Cyclic ADP-ribose 関連文献
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
119340-53-3 (Cyclic ADP-ribose) 関連製品
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:119340-53-3)Cyclic ADP-ribose

清らかである:99%
はかる:500μg
価格 ($):953.0